Cas no 1689938-27-9 ((2R)-2-amino-4-(tert-butoxy)butanoic acid)
(2R)-2-amino-4-(tert-butoxy)butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- (2R)-2-amino-4-(tert-butoxy)butanoic acid
- D-Homoserine, O-(1,1-dimethylethyl)-
- EN300-1299180
- 1689938-27-9
-
- Inchi: 1S/C8H17NO3/c1-8(2,3)12-5-4-6(9)7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11)/t6-/m1/s1
- InChI Key: MJCPELNSRVNOEX-ZCFIWIBFSA-N
- SMILES: C(O)(=O)[C@@H](CCOC(C)(C)C)N
Computed Properties
- Exact Mass: 175.12084340g/mol
- Monoisotopic Mass: 175.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.9
- Topological Polar Surface Area: 72.6Ų
Experimental Properties
- Density: 1.057±0.06 g/cm3(Predicted)
- Boiling Point: 301.7±32.0 °C(Predicted)
- pka: 2.22±0.10(Predicted)
(2R)-2-amino-4-(tert-butoxy)butanoic acid Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1299180-50mg |
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| Enamine | EN300-1299180-250mg |
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| Enamine | EN300-1299180-1000mg |
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1689938-27-9 | 1000mg |
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| Enamine | EN300-1299180-2500mg |
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| Enamine | EN300-1299180-5000mg |
(2R)-2-amino-4-(tert-butoxy)butanoic acid |
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| Enamine | EN300-1299180-10000mg |
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| Enamine | EN300-1299180-1.0g |
(2R)-2-amino-4-(tert-butoxy)butanoic acid |
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$0.0 | 2023-06-06 |
(2R)-2-amino-4-(tert-butoxy)butanoic acid Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on (2R)-2-amino-4-(tert-butoxy)butanoic acid
Introduction to (2R)-2-amino-4-(tert-butoxy)butanoic Acid (CAS No. 1689938-27-9)
(2R)-2-amino-4-(tert-butoxy)butanoic acid, with the CAS number 1689938-27-9, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its specific stereochemical configuration and functional groups, has garnered attention for its potential applications in drug development and biochemical research. The presence of both an amino group and a tert-butoxy group on the butanoic acid backbone imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry.
The stereochemistry of this compound, specifically the (2R) configuration, plays a crucial role in its biological activity. Chiral compounds like (2R)-2-amino-4-(tert-butoxy)butanoic acid often exhibit different pharmacological properties compared to their enantiomers, making their synthesis and study of great interest to medicinal chemists. The tert-butoxy group not only influences the electronic properties of the molecule but also contributes to its solubility and stability, which are critical factors in pharmaceutical formulations.
In recent years, there has been a growing interest in the development of novel amino acid derivatives as pharmacological agents. These derivatives often serve as building blocks for more complex molecules or act as direct therapeutic agents. The structural features of (2R)-2-amino-4-(tert-butoxy)butanoic acid make it a promising candidate for further investigation in this context. Its ability to interact with biological targets in a specific manner could lead to the discovery of new treatments for various diseases.
One of the most exciting areas of research involving (2R)-2-amino-4-(tert-butoxy)butanoic acid is its potential role in enzyme inhibition. Many therapeutic drugs work by inhibiting specific enzymes that are involved in pathological processes. The unique structure of this compound allows it to mimic natural substrates or compete with them for binding sites on enzymes. This property has been explored in studies aimed at developing inhibitors for enzymes such as kinases and proteases, which are implicated in cancer and inflammatory diseases.
Moreover, the tert-butoxy group in (2R)-2-amino-4-(tert-butoxy)butanoic acid provides a site for further functionalization, enabling chemists to design derivatives with enhanced biological activity or improved pharmacokinetic properties. This flexibility makes it an attractive scaffold for structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can gain insights into how structural changes affect biological function, ultimately leading to the development of more effective drugs.
Recent advancements in computational chemistry have also contributed to the study of (2R)-2-amino-4-(tert-butoxy)butanoic acid. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at the atomic level. These predictions can guide experimental efforts and help identify potential lead compounds for further optimization. The integration of computational methods with traditional wet chemistry has accelerated the drug discovery process significantly.
The synthesis of (2R)-2-amino-4-(tert-butoxy)butanoic acid presents both challenges and opportunities. While there are established methods for producing chiral amino acids, incorporating the tert-butoxy group requires careful consideration to maintain stereochemical integrity. Researchers have developed innovative synthetic routes that leverage enzymatic resolutions or asymmetric hydrogenations to achieve high enantiomeric purity. These methods not only improve yield but also reduce environmental impact by minimizing waste and hazardous byproducts.
In conclusion, (2R)-2-amino-4-(tert-butoxy)butanoic acid (CAS No. 1689938-27-9) is a versatile and promising compound with significant implications in pharmaceutical research. Its unique structural features, combined with its potential applications in drug development and enzyme inhibition, make it a subject of intense study. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in the discovery and development of novel therapeutic agents.
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